![molecular formula C21H21N3O2S B2739994 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide CAS No. 450343-99-4](/img/structure/B2739994.png)
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide
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Overview
Description
The compound “N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a thieno ring, which is a five-membered ring with one sulfur atom . The presence of these rings could potentially give this compound interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy could provide useful information about the structure of the compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could potentially undergo hydrolysis, and the pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and methoxy groups could make this compound soluble in polar solvents .Scientific Research Applications
Synthesis and Pharmacological Activities
Research has shown that pyrazole derivatives, related to N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide, have been synthesized and evaluated for their pharmacological activities. These compounds exhibit good anti-inflammatory activities and less toxicity (Abdulla et al., 2013).
Anticonvulsant Activity
Studies on 3,5-dimethylpyrazole derivatives, structurally related to the compound , have demonstrated anticonvulsant activity in animal models. Certain compounds within this class were found to decrease seizure severity and mortality rate in pentylenetetrazole (PTZ) induced seizure tests (Koçyiğit-Kaymakçıoğlu et al., 2011).
Molecular Interactions and Structure
A study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, closely related to the compound , revealed insights into intermolecular interactions, molecular geometry, and the influence of these factors on the properties of the compound (Karabulut et al., 2014).
Inhibitory Potency Against Protein Kinases
Research on analogues of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines, which are structurally similar, revealed their potential as pharmacological inhibitors of CLK1 and DYRK1A kinases. Such findings indicate the potential for therapeutic applications in targeting specific protein kinases (Loidreau et al., 2013).
Luminescent Properties for Supramolecular Liquid Crystals
Compounds containing the 4-aryl-1H-pyrazole unit, which are related to the compound , have been shown to form supramolecular liquid crystals with luminescent properties. This indicates potential applications in materials science and nanotechnology (Moyano et al., 2013).
Antibacterial and Antitubercular Agents
Substituted pyrazole derivatives have been synthesized and evaluated for their antibacterial and antitubercular activities. Some compounds in this class have shown significant activity against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis https://consensus.app/papers/studies-substituted-benzohquinazolines-maurya/04141433be80506e8276316e045814c1/?utm_source=chatgpt" target="_blank">(Palkar et al., 2017; Maurya et al., 2013)
Photovoltaic Applications
Thieno[3,4-b]pyrazine-based monomers, related to the compound , have been synthesized and used in copolymers for photovoltaic device applications. These compounds show potential in the field of renewable energy (Zhou et al., 2010).
Future Directions
properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-13-6-4-9-19(14(13)2)24-20(17-11-27-12-18(17)23-24)22-21(25)15-7-5-8-16(10-15)26-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKFJVGEGKDMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide |
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